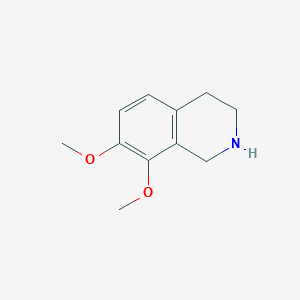
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities. This compound is characterized by the presence of two methoxy groups at the 7th and 8th positions of the isoquinoline ring, and it is a tetrahydro derivative, meaning it has four additional hydrogen atoms compared to the parent isoquinoline structure .
Wirkmechanismus
Target of Action
The primary targets of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are the sigma-2 receptors .
Mode of Action
This compound interacts with its targets, the sigma-2 receptors, by binding to them . This interaction results in changes that can lead to various biological activities against different pathogens and disorders .
Biochemical Pathways
It is known that the compound’s interaction with sigma-2 receptors can influence various biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer activities .
Pharmacokinetics
It is known that the compound has good to excellent binding affinities for sigma-2 receptors , which suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with sigma-2 receptors. The compound’s binding to these receptors can lead to various biological activities, potentially including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects .
Biochemische Analyse
Biochemical Properties
It is known that tetrahydroisoquinolines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that tetrahydroisoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of an imine intermediate from a benzylamine derivative and an aldehyde, followed by cyclization under acidic conditions to yield the tetrahydroisoquinoline core . Another approach involves the Petasis reaction, which combines an amine, an aldehyde, and an organoboron reagent to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Uniqueness
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy groups at the 7th and 8th positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and can lead to different pharmacological properties .
Eigenschaften
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWFICNTMXXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967204 | |
| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52759-08-7 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 7,8-dimethoxy-3,4-dihydroisoquinoline from 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline?
A1: 7,8-Dimethoxy-3,4-dihydroisoquinoline serves as a valuable intermediate in the synthesis of various 7,8-dioxygenated-3,4-dihydroisoquinoline derivatives. These derivatives are of particular interest due to their potential biological activities. The research highlighted in the paper demonstrates a novel and efficient method for obtaining 7,8-dimethoxy-3,4-dihydroisoquinoline from its tetrahydroisoquinoline counterpart using potassium permanganate oxidation []. This method provides a more straightforward route compared to traditional synthetic approaches, which often rely on the challenging ring closure of beta-phenethylamine derivatives []. This facile synthesis opens avenues for exploring the biological potential of this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)

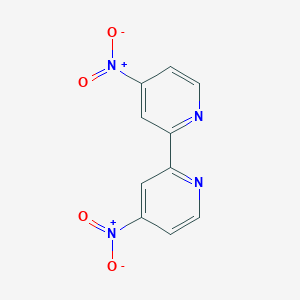
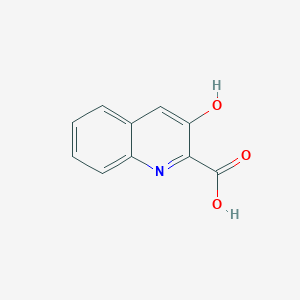
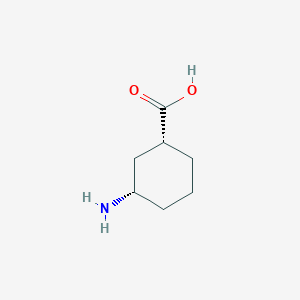

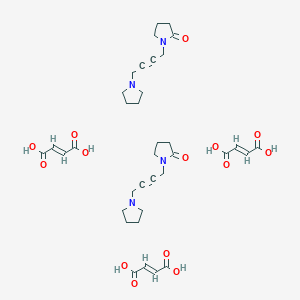

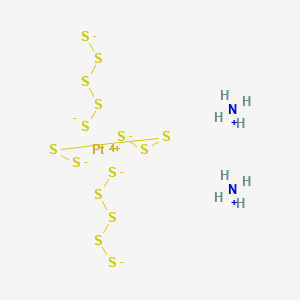
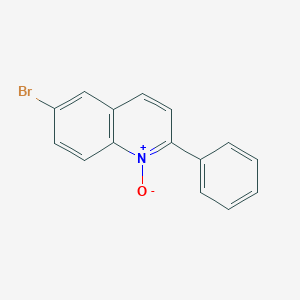

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

